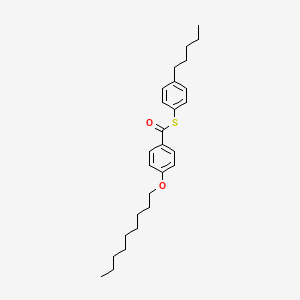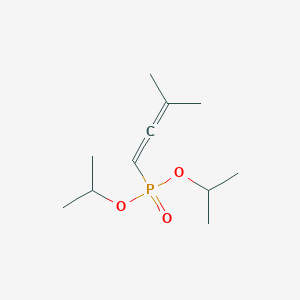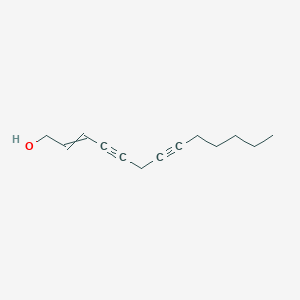
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is a complex organic compound with a unique structure It is characterized by the presence of two methoxy groups and a hexahydro-5,8-methano-1,4-benzodithiine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often catalyzed by Lewis acids such as aluminum chloride. The resulting intermediate undergoes further cyclization and functionalization to introduce the methoxy groups and complete the hexahydro-5,8-methano-1,4-benzodithiine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar core structure but differ in the presence of additional methyl groups and functional groups.
2-Naphthalenemethanol: This compound shares a similar naphthalene core but differs in the presence of hydroxyl and methyl groups.
Atractylone: This compound has a similar bicyclic structure but differs in the presence of a methylene group and other functional groups.
Uniqueness
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is unique due to its specific arrangement of methoxy groups and the hexahydro-5,8-methano-1,4-benzodithiine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
68438-08-4 |
|---|---|
Molekularformel |
C11H16O2S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
4,5-dimethoxy-3,6-dithiatricyclo[6.2.1.02,7]undec-4-ene |
InChI |
InChI=1S/C11H16O2S2/c1-12-10-11(13-2)15-9-7-4-3-6(5-7)8(9)14-10/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
MXAHOWFJZBNMOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC2C3CCC(C3)C2S1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)










![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)

